molecular formula C8H10N4O5 B1244193 Nidroxyzone CAS No. 405-22-1

Nidroxyzone

Cat. No. B1244193
CAS RN: 405-22-1
M. Wt: 242.19 g/mol
InChI Key: FJVAAURIDNIYAE-BJMVGYQFSA-N
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Description

Nidroxyzone, also known as Furadroxyl, is an antibacterial agent . It was used for the treatment of experimental trypanosomiasis in laboratory animals .

Scientific Research Applications

1. Growth Stimulation in Agriculture

Nidroxyzone, a nitrofuran compound, has been studied for its effects on animal growth. Research conducted on laying hens showed that Nidroxyzone can serve as a growth stimulant (Boone & Barnett, 1965). The compound's ability to improve growth in chicks on a low-protein diet was also demonstrated, highlighting its potential agricultural applications.

2. Effects on Reproductive Organs

Another study explored the impact of Nidroxyzone on the reproductive organs of mice. It was found to inhibit estrus in adult female mice and cause testicular atrophy in male mice, suggesting significant biological effects on the reproductive system (Cranston, 1961).

3. Pharmacogenetics

Nidroxyzone's potential in pharmacogenetics, specifically in the context of drug response and genetic variation, is an area of interest. The Pharmacogenetics Research Network has been examining various drugs, including nitrofuran compounds like Nidroxyzone, to understand their interactions with genetic variations (Giacomini et al., 2007).

4. Anticancer and Antibacterial Activities

Research into novel dinuclear nickel (II) complexes involving compounds like Nidroxyzone has shown promising results in anticancer and antibacterial activities. These studies are significant for their potential applications in cancer therapy and infection control (Eesee & Subbarao, 2020).

Safety and Hazards

The safety data sheet for Nidroxyzone provides some information on its safety and hazards . For instance, if inhaled, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult . If it comes into contact with the skin, it should be washed off with soap and plenty of water .

properties

IUPAC Name

1-(2-hydroxyethyl)-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O5/c9-8(14)11(3-4-13)10-5-6-1-2-7(17-6)12(15)16/h1-2,5,13H,3-4H2,(H2,9,14)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVAAURIDNIYAE-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NN(CCO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N/N(CCO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

405-22-1
Record name Nidroxyzone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nidroxyzone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nidroxyzone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIDROXYZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN9DMN3CVQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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